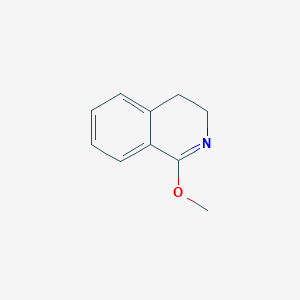

3,4-Dihydro-1-methoxyisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1-methoxy-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C10H11NO/c1-12-10-9-5-3-2-4-8(9)6-7-11-10/h2-5H,6-7H2,1H3 |

InChI Key |

SQEPZQFOYGZCJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NCCC2=CC=CC=C21 |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 3,4 Dihydro 1 Methoxyisoquinoline Derivatives

Reactions at the Carbon-Nitrogen Double Bond (C=N)

The C=N double bond, or imine group, is the most reactive site in 3,4-dihydro-1-methoxyisoquinoline derivatives, undergoing several important transformations.

Nucleophilic Additions to the Imine

The carbon atom of the C=N bond is electrophilic and susceptible to attack by nucleophiles. wikipedia.org This reactivity is fundamental to the construction of more complex molecular architectures.

Organometallic reagents, such as alkyllithiums and Grignard reagents, are potent nucleophiles that readily add to the electrophilic carbon of the imine function in 3,4-dihydroisoquinolines. libretexts.org This reaction creates a new carbon-carbon bond at the C-1 position, leading to the formation of 1-substituted-1,2,3,4-tetrahydroisoquinolines. libretexts.org The initial product of the addition is a magnesium or lithium salt of the resulting amine, which is then protonated during workup to yield the final tetrahydroisoquinoline product.

For instance, the reaction of a 3,4-dihydroisoquinoline (B110456) with an organometallic reagent proceeds via nucleophilic addition to the C=N double bond. wikipedia.org This process is a key step in synthesizing various isoquinoline (B145761) alkaloids. A specific application is the catalytic asymmetric allylation of 3,4-dihydroisoquinoline using allyltrimethoxysilane-Cu as the nucleophile, which yields chiral 1-allyltetrahydroisoquinoline derivatives. nih.gov

| Reagent Type | Product | Significance |

| Organolithium | 1-Alkyl/Aryl-tetrahydroisoquinoline | Forms C-C bonds |

| Grignard Reagent | 1-Alkyl/Aryl-tetrahydroisoquinoline | Versatile C-C bond formation |

| Gilman Reagent | 1-Alkyl/Aryl-tetrahydroisoquinoline | Used for 1,4-additions |

Reductive Transformations to Tetrahydroisoquinolines

The reduction of the C=N double bond in 3,4-dihydroisoquinolines is a direct and efficient method for the synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs), a core structure in many natural products and pharmacologically active compounds. mdpi.comresearchgate.net

This transformation can be achieved using various reducing agents, including hydride reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4), as well as through catalytic hydrogenation. dalalinstitute.com The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, particularly when a chiral center is generated at the C-1 position. researchgate.net

The asymmetric reduction of 1-substituted-3,4-dihydroisoquinolines is a powerful strategy for the enantioselective synthesis of chiral 1-substituted-tetrahydroisoquinolines. mdpi.comresearchgate.net This has been accomplished through several methods:

Chiral Hydride Reducing Agents: The use of chiral hydride reagents can induce stereoselectivity in the reduction process. researchgate.net

Catalytic Asymmetric Hydrogenation: This is a widely employed method that utilizes transition metal catalysts complexed with chiral ligands. mdpi.commdpi.com For example, iridium catalysts with phosphorus-based ligands have been shown to be effective in the asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines, affording the corresponding tetrahydroisoquinolines with high enantiomeric excess (ee). mdpi.com Rhodium catalysts, such as those with (R,R)-TsDPEN ligands, have also demonstrated high efficiency and enantioselectivity. mdpi.com

Catalytic Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or isopropanol, in the presence of a chiral transition metal catalyst. mdpi.comrug.nl Ruthenium catalysts, in particular, have been successfully used for the large-scale production of chiral tetrahydroisoquinolines. rug.nl

| Catalyst System | Substrate Example | Enantiomeric Excess (ee) | Reference |

| Ir-tetraMe-BITIOP (L4) | 6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinoline | 94% | mdpi.com |

| Ir-Diophep (L5) | 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline | 76% | mdpi.com |

| [Ir(COD)Cl]2/(S)-P-Phos | 1-Phenyl-3,4-dihydroisoquinoline hydrochloride | 96% | mdpi.com |

| Rh/(R,R)-TsDPEN | 3,4-Dihydroisoquinolines | Excellent | mdpi.com |

Oxidation Reactions to Aromatic Isoquinolines

3,4-Dihydroisoquinolines can be oxidized to form the corresponding aromatic isoquinoline derivatives. This dehydrogenation reaction introduces a double bond between the C-3 and C-4 positions, resulting in a fully aromatized heterocyclic ring system. This transformation can be sensitive, with the potential for overoxidation to imine N-oxides. clockss.org Certain polyhydroxylated derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid are particularly sensitive to air and bases, which can lead to aromatization. mdpi.com

Transformations Involving Aromatic and Aliphatic Moieties

While the primary reactivity of this compound derivatives is centered on the imine bond, transformations can also be carried out on the aromatic and aliphatic portions of the molecule. For instance, the removal of protecting groups, such as benzyl (B1604629) groups, from substituted derivatives can be achieved through methods like hydrogenolysis. mdpi.com However, care must be taken as these conditions can sometimes lead to aromatization of the dihydroisoquinoline ring. mdpi.com The synthesis of various derivatives often involves modifications to the aromatic ring prior to the cyclization step that forms the dihydroisoquinoline core. mdpi.com

Functional Group Interconversions (e.g., Fluorine–Amine Exchange)

The conversion of one functional group to another is a cornerstone of synthetic organic chemistry, enabling the strategic modification of molecules. In the context of isoquinoline derivatives, the interchange of fluorine and amine groups is a notable transformation. While direct fluorine-amine exchange on this compound itself is not extensively detailed, analogous transformations on related isoquinoline systems highlight the feasibility of such reactions. For instance, the synthesis of fluorinated isoquinolines has been a subject of significant research, often involving nucleophilic aromatic substitution reactions where a leaving group is displaced by a fluoride (B91410) ion. dntb.gov.ua Conversely, aminoisoquinolines can be prepared through various methods, including the displacement of a suitable leaving group, such as a halogen, by an amine or ammonia (B1221849). harvard.edu

The direct conversion of amides to isoquinoline derivatives can be achieved through mild electrophilic amide activation with trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine (B119429). acs.org This process involves low-temperature amide activation followed by cyclodehydration upon warming, providing the desired products in short reaction times. acs.org The synthesis of 3-amino-4-fluoro-7-iodoisoquinoline has been accomplished from 4-fluoro-3-N,N-bis(p-methoxybenzyl)amino-7-(trimethylsilyl)isoquinoline through a sequence of iododesilylation and cleavage of the p-methoxybenzyl groups. harvard.edu Subsequent diazotization in the presence of fluoride and chloride sources can then yield the corresponding 3-haloisoquinoline derivatives. harvard.edu

| Starting Material | Reagents | Product | Reference |

| 4-Fluoro-3-N,N-bis(p-methoxybenzyl)amino-7-(trimethylsilyl)isoquinoline | 1) ICl, CH2Cl2; 2) Trifluoroacetic acid | 3-Amino-4-fluoro-7-iodoisoquinoline | harvard.edu |

| 3-Amino-4-fluoro-7-iodoisoquinoline | Diazotization with fluoride/chloride source | 3-Halo-4-fluoro-7-iodoisoquinoline | harvard.edu |

| Halogenated N-phenethylamides | Tf2O, 2-ClPyr, CH2Cl2, microwave irradiation | 3,4-Dihydroisoquinolines | acs.org |

Hydrolysis Reactions of Isoquinoline Derivatives

The hydrolysis of the imino ether functionality in this compound derivatives is a fundamental reaction that leads to the corresponding 3,4-dihydroisoquinolin-1(2H)-ones (also known as isocarbostyrils). This transformation is typically achieved under acidic conditions, where protonation of the nitrogen atom facilitates nucleophilic attack by water at the C1 position, followed by the elimination of methanol.

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives is a significant area of research, with numerous methods developed for their preparation. organic-chemistry.orgnih.gov One common strategy involves the cyclization of N-phenethylamides, which can be considered a synthetic equivalent of the hydrolysis of a pre-formed dihydroisoquinoline system. acs.org For example, the treatment of N-phenethylamides with trifluoromethanesulfonic anhydride and 2-chloropyridine promotes cyclodehydration to yield 3,4-dihydroisoquinolines, which can be subsequently hydrolyzed. acs.org

The hydrolysis of 4-chloromethylbenzene at high temperatures (340°C) results in an equimolar mixture of 3- and 4-methylbenzenols, demonstrating a rearrangement that can occur under harsh hydrolytic conditions. libretexts.org

| Starting Material | Conditions | Product | Reference |

| This compound | Acidic water | 3,4-Dihydroisoquinolin-1(2H)-one | |

| N-Phenethylamides | 1) Tf2O, 2-ClPyr; 2) H2O | 3,4-Dihydroisoquinolin-1(2H)-one | acs.org |

| 4-Chloromethylbenzene | NaOH, 340°C | 3- and 4-Methylbenzenol | libretexts.org |

Alkylation and Acylation of Nitrogen and Carbon Centers

The nitrogen and carbon atoms of the this compound skeleton are susceptible to alkylation and acylation reactions, providing avenues for further functionalization.

Nitrogen Alkylation: The nitrogen atom, being a secondary amine in the dihydroisoquinoline core, can be readily alkylated using various alkylating agents. A facile synthetic procedure for N-alkylated 3,4-dihydroisoquinolinone derivatives involves the N-alkylation of 3,3'-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts. rsc.org This strategy allows for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position under mild reaction conditions. rsc.org In the context of quinazolin-4-ones, N3-alkylation has been observed during their formation from the condensation of anthranilamides and orthoamides, where the O-alkyl group of the orthoamide acts as the alkylating agent. nih.gov

Carbon Alkylation: The carbon atom at the 4-position, being alpha to the imine-ether nitrogen, can be deprotonated with a strong base to form a carbanion, which can then react with electrophiles such as alkyl halides. This allows for the introduction of substituents at the C4 position. A direct C-H alkylation of 3,4-dihydroquinoxalin-2-ones has been achieved using N-(acyloxy)phthalimides via a radical-radical cross-coupling mechanism under organophotoredox catalysis. rsc.org

Acylation: Acylation can occur at both the nitrogen and carbon centers. N-acylation is a common transformation for secondary amines. C-acylation at the 4-position can be achieved via the corresponding carbanion. In the Bischler-Napieralski reaction, a β-phenylethylamine is acylated and then cyclodehydrated to form a 1-substituted 3,4-dihydroisoquinoline. wikipedia.org

| Reaction Type | Substrate | Reagents | Product | Reference |

| N-Alkylation | 3,3'-Dimethyl-3,4-dihydroisoquinoline derivatives | Alkylating agent, then oxidation | N-Alkylated 3,4-dihydroisoquinolinone derivatives | rsc.org |

| N-Alkylation | Anthranilamide | Dimethylformamide di(primary-alkyl)acetals | N3-Alkylquinazolin-4-ones | nih.gov |

| C-H Alkylation | 3,4-Dihydroquinoxalin-2-ones | N-(Acyloxy)phthalimides, organophotocatalyst | C3-Alkylated 3,4-dihydroquinoxalin-2-ones | rsc.org |

| Acylation/Cyclization | β-Phenylethylamine | Acyl chloride, then Lewis acid | 1-Substituted 3,4-dihydroisoquinoline | wikipedia.org |

Cyclization and Rearrangement Processes

The this compound scaffold is a versatile platform for constructing more complex, fused heterocyclic systems through various cyclization and rearrangement reactions.

Intramolecular Cyclizations for Fused Heterocyclic Systems (e.g., Benzo[a]quinolizines)

Intramolecular cyclization reactions of this compound derivatives are pivotal in the synthesis of polycyclic alkaloids and related compounds. A prominent example is the formation of benzo[a]quinolizine systems. These structures are typically accessed through the cyclization of an appropriately substituted 3,4-dihydroisoquinoline. For instance, a 1-substituted dihydroisoquinoline bearing a side chain with an electrophilic center can undergo intramolecular cyclization to form the tetracyclic benzo[a]quinolizine core. The synthesis of (1H)-benzo[c]quinolizin-3-one derivatives, which are inhibitors of 5α-reductases, has been achieved in a three-step process from readily available starting materials. google.com

The Pomeranz–Fritsch–Bobbitt cyclization is a classical method for synthesizing the tetrahydroisoquinoline core, which can be a precursor to further cyclizations. mdpi.com Modifications of this method tolerate acid-sensitive functional groups and facilitate the synthesis of diverse 1,2-dihydroisoquinoline (B1215523) derivatives. mdpi.com

A regioselective method for the synthesis of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are structural analogs of vasicinone (B1682191) alkaloids, involves the PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones. beilstein-journals.org

| Starting Material | Reaction Type | Product | Reference |

| Appropriately substituted 3,4-dihydroisoquinolines | Intramolecular cyclization | Benzo[a]quinolizine derivatives | |

| N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one | Pomeranz–Fritsch–Bobbitt cyclization | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | mdpi.com |

| 2-(3-Butenyl)quinazolin-4(3Н)-ones | PIFA-initiated oxidative 5-exo-trig cyclization | 1-(Hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones | beilstein-journals.org |

Benzyne (B1209423) Reactions and Related Annulations

Benzyne, a highly reactive intermediate, can participate in cycloaddition reactions with this compound derivatives to construct annulated products. The "triple bond" of benzyne is highly strained and readily reacts with dienes and other nucleophiles. masterorganicchemistry.com The reaction of benzyne with the enamine-like portion of the dihydroisoquinoline can lead to the formation of new fused ring systems. For example, the amination of 2-chloromethoxybenzene proceeds via a benzyne intermediate to exclusively form 3-methoxybenzenamine. libretexts.org

The generation of benzyne can be achieved through various methods, including the deprotonation of an aryl halide with a strong base or the decomposition of benzenediazonium-2-carboxylate. masterorganicchemistry.com The reaction of substituted benzynes can lead to a mixture of products, as seen in the reaction of 4-methylbenzyne with hydroxide (B78521) to give both 3- and 4-methylbenzenols. libretexts.org Novel 1,3- and 1,4-benzdiyne equivalents have been developed for the regioselective synthesis of polycyclic heterocycles through sequential benzyne generation and reaction with arynophiles. rsc.org

| Reactive Intermediate | Substrate/Reagent | Product Type | Reference |

| Benzyne | This compound | Fused heterocyclic systems | |

| 2-Chloromethoxybenzene | NaNH2/NH3 | 3-Methoxybenzenamine | libretexts.org |

| 4-Chloro-1-methylbenzene | OH- | 3- and 4-Methylbenzenol | libretexts.org |

| 1,3- and 1,4-Benzdiyne equivalents | Aryophiles (furans, azides, diazo compounds) | Polycyclic heteroaromatic compounds | rsc.org |

Photochemical and Thermal Rearrangements

Photochemical and thermal conditions can induce rearrangements in isoquinoline derivatives, leading to skeletal reorganization. Thermal rearrangements of aromatic hydrocarbons are unimolecular reactions that can result in either isomerization or automerization. wikipedia.org While specific examples involving this compound are not abundant in the provided context, the general principles can be extrapolated.

Photochemical reactions, such as electrocyclizations or sigmatropic shifts, could potentially be employed to create novel ring systems from suitably substituted dihydroisoquinolines. Thermal rearrangements, often carried out under flash vacuum pyrolysis (FVP) conditions, can lead to complex structural changes. wikipedia.org For instance, the thermal rearrangement of isoquinoline alkaloid N-oxides has been studied, indicating the propensity of the isoquinoline framework to undergo skeletal changes under energetic conditions. rsc.org

The Wolff rearrangement, a key step in the Arndt-Eistert synthesis, involves the thermal or photochemical rearrangement of a diazoketone to a ketene (B1206846), which can then be trapped by a nucleophile. vanderbilt.edu This type of rearrangement could potentially be applied to isoquinoline derivatives bearing a diazoketone functionality.

| Reaction Type | Conditions | Potential Outcome | Reference |

| Photochemical Rearrangement | UV light | Skeletal reorganization, new ring systems | |

| Thermal Rearrangement | Heat (FVP) | Isomerization, automerization | wikipedia.org |

| Rearrangement of N-oxide | Heat | Skeletal rearrangement | rsc.org |

| Wolff Rearrangement | Heat or UV light on a diazoketone | Formation of a ketene intermediate | vanderbilt.edu |

Applications in Advanced Organic Synthesis

Strategic Intermediates in the Total Synthesis of Natural Products

The inherent reactivity of the C=N bond in 3,4-dihydro-1-methoxyisoquinoline makes it an excellent precursor for the synthesis of a wide array of alkaloids and other nitrogen-containing natural products. Its ability to undergo various chemical transformations, including reductions, additions of nucleophiles, and cycloaddition reactions, allows for the stereocontrolled introduction of substituents and the construction of intricate ring systems.

Access to Complex Alkaloid Scaffolds

The tetrahydroisoquinoline core is a privileged scaffold found in a vast number of biologically active alkaloids. This compound provides a direct and efficient entry point to this core structure, which can be further elaborated to access more complex alkaloid frameworks.

Aporphines and Homoproaporphines: The synthesis of aporphine (B1220529) alkaloids, which possess a tetracyclic core, often involves the construction of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) intermediate. clockss.orgnih.gov this compound can serve as a precursor to this key intermediate through reactions that introduce a benzyl (B1604629) group at the C-1 position. Subsequent intramolecular cyclization reactions, such as phenolic oxidative coupling, can then be employed to forge the characteristic biphenyl (B1667301) linkage of the aporphine skeleton. clockss.orgnih.gov The synthesis of homoproaporphine alkaloids follows a similar logic, with the introduction of a homobenzyl group.

Alangium and Mitragyna Alkaloids: The total synthesis of various alkaloids from the Alangium and Mitragyna genera also benefits from the use of isoquinoline-based building blocks. For instance, the biosynthesis of mitragynine, a major alkaloid from the Mitragyna speciosa plant, involves intermediates with a corynanthe-type indole (B1671886) alkaloid scaffold. mpg.denih.govresearchgate.net While not a direct precursor, the synthetic strategies developed for related isoquinoline (B145761) alkaloids can inform and inspire approaches to these complex structures. The core principles of constructing substituted tetrahydroisoquinoline systems are often applicable. thaiscience.infodergipark.org.tr

Synthesis of Substituted Tetrahydroisoquinoline Natural Product Analogues

Beyond the total synthesis of known natural products, this compound is instrumental in the preparation of novel analogues of substituted tetrahydroisoquinoline natural products. nih.gov This allows for the exploration of structure-activity relationships and the development of new therapeutic agents. By varying the nucleophiles that react with the imine bond, a wide range of substituents can be introduced at the C-1 position. nih.gov Furthermore, modifications to the aromatic ring and the nitrogen atom can be readily achieved, leading to a diverse array of analogues with potentially improved pharmacological properties. The synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines is a well-established field, with numerous methods available for their preparation from dihydroisoquinoline precursors. nih.govrsc.org

Building Blocks for Diverse Chemical Libraries

The generation of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds for biological activity. This compound and its derivatives are valuable building blocks for the construction of such libraries due to their facile and versatile reactivity.

The ability to introduce a wide variety of substituents at different positions of the isoquinoline scaffold allows for the creation of a large number of structurally diverse molecules from a common starting material. For example, the reaction of 3,4-dihydroisoquinolines with different aldehydes and amines in multicomponent reactions can lead to the rapid synthesis of complex and diverse heterocyclic systems. nih.govrsc.org This approach is highly efficient for generating libraries of compounds for screening purposes. The development of solid-phase organic synthesis (SPOS) techniques has further expanded the utility of these building blocks, allowing for the automated and combinatorial synthesis of large libraries of isoquinoline-based compounds. mdpi.com

Enantiopure Synthesis and Chiral Auxiliaries

Many biologically active natural products and pharmaceuticals are chiral, meaning they exist as a pair of non-superimposable mirror images (enantiomers). Often, only one of these enantiomers exhibits the desired biological activity, while the other may be inactive or even have undesirable side effects. Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance.

This compound plays a significant role in enantiopure synthesis through several strategies:

Asymmetric Reduction: The C=N double bond of 1-substituted-3,4-dihydroisoquinolines can be enantioselectively reduced to produce chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. nih.govmdpi.com This can be achieved using chiral hydride reducing agents or through catalytic hydrogenation with a chiral catalyst. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a molecule to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net In the context of 3,4-dihydroisoquinolines, a chiral auxiliary can be attached to the nitrogen atom. Subsequent reactions, such as the addition of a nucleophile to the imine, will then proceed with high diastereoselectivity, controlled by the chiral auxiliary. After the desired stereocenter is created, the auxiliary can be removed to yield the enantiomerically enriched product. nih.gov This approach has been successfully used in the synthesis of various chiral isoquinoline alkaloids.

The development of new chiral catalysts and auxiliaries continues to enhance the ability to synthesize enantiopure tetrahydroisoquinolines from dihydroisoquinoline precursors, providing access to a wide range of chiral building blocks for drug discovery and development. organic-chemistry.org

Mechanistic Investigations of 3,4 Dihydro 1 Methoxyisoquinoline Chemistry

Reaction Pathway Elucidation

Understanding the precise sequence of bond-forming and bond-breaking events is essential for controlling reaction outcomes. The following subsections explore the elucidated pathways for several important reactions involving 3,4-dihydroisoquinoline (B110456) scaffolds.

Detailed Studies of Bischler-Napieralski and Pictet-Spengler Mechanisms

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines. organic-chemistry.orgwikipedia.org It involves the intramolecular cyclization of β-arylethylamides, typically in the presence of a dehydrating agent like phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3). organic-chemistry.orgwikipedia.orgpharmaguideline.com Mechanistic studies have revealed two potential pathways. wikipedia.org One involves an initial dehydration of the amide to form a nitrilium ion intermediate. organic-chemistry.orgwikipedia.orgslideshare.net This electrophilic species then undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. The alternative mechanism suggests the formation of a dichlorophosphoryl imine-ester intermediate when POCl3 is used, which then cyclizes. wikipedia.org The reaction conditions, particularly the choice of acid catalyst, can influence which mechanism predominates. wikipedia.org For instance, the use of P2O5 in refluxing POCl3 is often necessary for less electron-rich aromatic rings. wikipedia.org

The Pictet-Spengler reaction offers another powerful route to isoquinoline (B145761) derivatives, specifically tetrahydroisoquinolines, which can be precursors to 3,4-dihydroisoquinolines. wikipedia.org This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgyoutube.com The mechanism commences with the formation of an iminium ion from the amine and the carbonyl compound. youtube.comquimicaorganica.org This is followed by an intramolecular electrophilic attack of the aromatic ring on the iminium carbon, a process known as a 6-endo-trig cyclization. youtube.com Subsequent deprotonation restores aromaticity and yields the tetrahydroisoquinoline product. The presence of electron-donating groups on the aryl ring can facilitate the ring closure under milder conditions. pharmaguideline.com A variation, the N-acyliminium ion Pictet-Spengler reaction, utilizes an acylated iminium ion, which is a more potent electrophile, allowing for cyclization with a wider range of aromatic systems under mild conditions. wikipedia.org

Table 1: Mechanistic Comparison of Bischler-Napieralski and Pictet-Spengler Reactions

| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |

| Starting Materials | β-arylethylamide | β-arylethylamine and an aldehyde or ketone |

| Key Intermediate | Nitrilium ion or dichlorophosphoryl imine-ester | Iminium ion |

| Reaction Type | Intramolecular electrophilic aromatic substitution | Intramolecular electrophilic aromatic substitution (Mannich-type) |

| Initial Product | 3,4-Dihydroisoquinoline | Tetrahydroisoquinoline |

| Catalyst | Dehydrating acids (e.g., P2O5, POCl3) | Protic or Lewis acids |

Mechanistic Insights into Directed ortho-Lithiation

Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In the context of isoquinoline synthesis, this method allows for the introduction of substituents at specific positions by using a directing metalating group (DMG). wikipedia.orgsemanticscholar.org The mechanism involves the coordination of an organolithium reagent, such as n-butyllithium, to a heteroatom-containing DMG on the aromatic ring. wikipedia.org This coordination brings the lithium reagent into proximity with an ortho-proton, which is then abstracted to form a stabilized ortho-lithiated species. wikipedia.org This intermediate can then react with various electrophiles to yield ortho-substituted products. wikipedia.orgsemanticscholar.org

For isoquinoline precursors, a common DMG is a methoxy (B1213986) or an amide group. wikipedia.org The choice of the organolithium reagent and solvent is crucial. Less nucleophilic bases like lithium diisopropylamide (LDA) are often employed with π-deficient heterocycles to prevent nucleophilic addition to the C=N bond. semanticscholar.orguwindsor.ca The efficiency and regioselectivity of the lithiation can be influenced by factors such as the nature of the DMG, the solvent, and the temperature. semanticscholar.orgnih.gov For instance, studies on 2-[(dimethylamino)methyl]naphthalene have shown that the reaction conditions can lead to different lithiated regioisomers. nih.gov

Understanding Tandem Annulation Processes

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to complex molecular architectures. In the synthesis of 3,4-dihydroisoquinolines, tandem annulation processes have been developed that combine several steps. For example, a Bischler-Napieralski-type synthesis can be achieved from phenylethanols and nitriles using trifluoromethanesulfonic anhydride (B1165640) (Tf2O). organic-chemistry.org This process is believed to proceed through a tandem annulation where a phenonium ion is formed as a stable and reactive primary phenylethyl carbocation intermediate. organic-chemistry.org

Another example involves the palladium-catalyzed [4+2] annulation of aryl and alkenyl carboxamides with 1,3-dienes to produce 3,4-dihydroisoquinolones. organic-chemistry.org These reactions often utilize air as the terminal oxidant and demonstrate good functional group tolerance. organic-chemistry.org Rhodium(III)-catalyzed [4+2] cycloadditions of benzamides with alkenes, enabled by C-H activation, also provide a direct route to 3,4-dihydroisoquinolones. organic-chemistry.org Understanding the catalytic cycles and the nature of the organometallic intermediates in these tandem processes is key to optimizing reaction conditions and expanding their scope.

Selectivity and Stereocontrol Mechanisms

Achieving selectivity, both in terms of regiochemistry and stereochemistry, is a major goal in modern organic synthesis. In the context of 3,4-dihydroisoquinoline chemistry, significant efforts have been directed towards controlling the formation of specific isomers.

For instance, in the Bischler-Napieralski reaction, the regioselectivity of cyclization is generally governed by the electronic properties of the aromatic ring, with cyclization occurring at the most nucleophilic position. However, unexpected products can arise. For example, the reaction of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with P2O5 can yield a mixture of the expected 7-methoxy and the unexpected 6-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. wikipedia.org The formation of the latter is attributed to cyclization via the ipso-carbon to form a spiro intermediate. wikipedia.org

In the realm of stereocontrol, the enantioselective reduction of prochiral 1-substituted-3,4-dihydroisoquinolines is a key strategy for accessing chiral 1-substituted-tetrahydroisoquinolines. nih.gov This has been achieved through various methods, including the use of chiral hydride reducing agents, hydrogenation with chiral catalysts, and enzymatic catalysis. nih.gov The mechanism of stereocontrol often involves the formation of a transient diastereomeric complex between the substrate and the chiral catalyst or reagent, which then directs the delivery of the hydride to one face of the C=N double bond.

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates provide invaluable evidence for proposed reaction mechanisms. In the study of 3,4-dihydroisoquinoline synthesis, several key intermediates have been identified.

As mentioned earlier, the nitrilium ion is a crucial intermediate in the Bischler-Napieralski reaction. organic-chemistry.orgwikipedia.orgslideshare.net Its existence is supported by the observation of styrenes as side products, which can be formed via a retro-Ritter reaction from the nitrilium intermediate. organic-chemistry.org

In directed ortho-lithiation reactions, the ortho-lithiated species are the key reactive intermediates. wikipedia.orgsemanticscholar.org While often generated and used in situ, in some cases, these organolithium compounds can be characterized by techniques like NMR spectroscopy. For example, the 3-lithio regioisomer of lithiated 2-[(dimethylamino)methyl]naphthalene has been characterized as a tetranuclear species in both the solid state and in solution. nih.gov

In tandem annulation processes, phenonium ions have been proposed as stable and reactive intermediates in the Tf2O-promoted synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles. organic-chemistry.org The formation of such three-membered ring intermediates can explain the observed reactivity and product distribution.

The reaction of 3,4-dihydroisoquinoline N-oxide with ketenes has been shown to form various adducts, indicating the formation of transient intermediates from the initial cycloaddition. rsc.org

Table 2: Key Reactive Intermediates in 3,4-Dihydroisoquinoline Chemistry

| Reaction | Key Intermediate(s) | Method of Identification/Evidence |

| Bischler-Napieralski | Nitrilium ion, Dichlorophosphoryl imine-ester | Observation of side products (styrenes), Mechanistic studies |

| Pictet-Spengler | Iminium ion | Well-established mechanism for Mannich-type reactions |

| Directed ortho-Lithiation | Ortho-lithiated species | In-situ trapping with electrophiles, NMR spectroscopy, X-ray crystallography |

| Tandem Annulation (Tf2O) | Phenonium ion | Mechanistic proposal based on product formation |

Advanced Spectroscopic Characterization and Computational Approaches

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of 3,4-Dihydro-1-methoxyisoquinoline. Each technique offers a unique piece of the structural puzzle, and when combined, they provide a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound reveals the number of different types of protons and their neighboring environments. In a typical spectrum, distinct signals are observed for the aromatic protons, the methoxy (B1213986) group protons, and the two methylene (B1212753) groups of the dihydroisoquinoline core. rsc.orgias.ac.in The chemical shifts (δ) of these protons are influenced by the electron density around them. For instance, the protons on the aromatic ring typically appear in the downfield region (higher δ values) due to the deshielding effect of the aromatic ring current. The methoxy group protons appear as a sharp singlet, while the methylene groups at positions 3 and 4 often show as triplets due to coupling with adjacent protons. rsc.org In some cases, anomalous ¹H NMR spectra with significant line broadening have been observed for 3,4-dihydroisoquinolines, where signals for protons at C-1 and C-3 may be difficult to see. ias.ac.in

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. rsc.orgresearchgate.net The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, or attached to an electronegative atom like oxygen or nitrogen). docbrown.info For example, the carbon of the methoxy group will have a characteristic chemical shift, as will the carbons of the aromatic ring and the methylene groups. rsc.orgdocbrown.info

¹⁹F NMR: While not directly applicable to the parent compound this compound, ¹⁹F NMR is a powerful tool for fluorinated analogs. mdpi.com The chemical shifts and coupling constants in ¹⁹F NMR spectra provide valuable information about the location and electronic environment of fluorine atoms within the molecule. mdpi.com

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. nih.govmdpi.com COSY spectra reveal which protons are coupled to each other, helping to piece together the fragments of the molecule. mdpi.com HSQC spectra correlate proton signals with the signals of the carbons to which they are directly attached, providing a definitive link between the ¹H and ¹³C NMR data. These 2D-NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex derivatives. nih.gov

Interactive Data Table: Representative NMR Data for 3,4-Dihydroisoquinoline (B110456) Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| 3,4-Dihydro-6,7-methylenedioxyisoquinoline | CDCl₃ | 6.73 (s, 1H), 6.60 (s, 1H), 5.95 (s, 2H) | Not specified | ias.ac.in |

| 8-Fluoro-3,4-dihydroisoquinoline | CDCl₃ | Not specified | 166.5 (d, JCF = 258 Hz), 143.3, 135.5 (d, JCF = 10.5 Hz), 127.8 (d, JCF = 3.2 Hz), 122.7 (d, JCF = 5.2 Hz), 114.5 (d, JCF = 21.7 Hz), 40.6, 27.5 | mdpi.com |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | Not specified | Not specified | Not specified | nih.gov |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. nih.gov The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, can provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. rsc.orgmdpi.comnih.gov This is a critical step in confirming the identity of a newly synthesized compound or identifying an unknown substance. rsc.orgmdpi.comnih.gov The precise mass measurement from HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: HRMS Data for Related Isoquinoline (B145761) Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

| Isopropyl 3-hydroxy-1-methoxyisoquinoline-4-carboxylate | ESI | [M+H]⁺, 261.1074 | 262.1072 | rsc.org |

| Tert-butyl 3-hydroxy-1-methoxyisoquinoline-4-carboxylate | ESI | [M+H]⁺, 276.1230 | 276.1229 | rsc.org |

| Methyl 7-bromo-3-hydroxy-1-methoxyisoquinoline-4-carboxylate | ESI | [M+H]⁺, 311.9866 | 311.9864 | rsc.org |

| 2-Isobutyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | ESI | [M+H]⁺, 324.1600 | 324.1596 | nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uhcl.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups. spectrabase.comresearchgate.net These include:

C-H stretching vibrations: Aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while aliphatic C-H stretching bands are found just below 3000 cm⁻¹.

C=N stretching vibration: The imine functional group (C=N) of the dihydroisoquinoline ring will show a characteristic stretching absorption in the region of 1690-1640 cm⁻¹.

C-O stretching vibration: The C-O bond of the methoxy group will give rise to a strong absorption band, typically in the 1250-1000 cm⁻¹ region.

Aromatic C=C stretching vibrations: These appear as a series of bands in the 1600-1450 cm⁻¹ region.

The presence and position of these bands in the IR spectrum provide strong evidence for the presence of the key functional groups within the this compound structure. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the aromatic ring and the imine group. researchgate.netresearchgate.net The position and intensity of these absorption maxima (λ_max_) are influenced by the extent of conjugation in the molecule. The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted 3,4-dihydroisoquinoline. researchgate.net

Computational and Theoretical Studies

Computational and theoretical chemistry offer powerful tools to complement experimental data and provide deeper insights into the structure, properties, and reactivity of molecules like this compound. nih.gov

Density Functional Theory (DFT) is a widely used computational method to predict molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts. researchgate.netnih.gov By performing geometry optimization calculations, the most stable three-dimensional structure of this compound can be determined. researchgate.net The calculated bond lengths and angles can then be compared with experimental data from X-ray crystallography, if available.

Furthermore, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of experimental spectra. nih.gov Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis spectrum. nih.gov

Computational studies can also provide information on the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov This information is valuable for understanding the molecule's reactivity and potential for intermolecular interactions. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a widely used tool in chemistry for predicting molecular properties. nih.gov DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set, are utilized to optimize the molecular geometry of this compound in its ground state. als-journal.com

A key aspect of these calculations is the determination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, DFT allows for the calculation of various reactivity descriptors. The molecular electrostatic potential (MEP) surface, for instance, provides a visual representation of the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. als-journal.com This is crucial for understanding how this compound will interact with other chemical species. Other calculated parameters include ionization potential, electron affinity, electronegativity, hardness, and softness, which collectively provide a comprehensive picture of the molecule's reactivity. d-nb.info

Table 1: Calculated Electronic Properties of this compound (Example Data)

| Parameter | Value (Example) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity | 3.85 eV |

| Hardness | 2.65 eV |

| Softness | 0.38 eV⁻¹ |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar organic molecules and are not actual reported data for this compound.

Computational Prediction of Reaction Outcomes and Selectivity

Computational chemistry offers powerful tools for predicting the outcomes and selectivity of chemical reactions involving this compound. rsc.orgcsmres.co.uk By modeling the reaction pathways, chemists can gain insights into the transition states and intermediates, which are often difficult to observe experimentally. wikipedia.org

For instance, in reactions where multiple products are possible, computational methods can be used to calculate the activation energies for the different pathways. The pathway with the lower activation energy is generally favored, allowing for the prediction of the major product. This is particularly useful for understanding regioselectivity and stereoselectivity in reactions such as cycloadditions or electrophilic substitutions. nih.gov

Machine learning models, trained on large datasets of chemical reactions, are also emerging as a powerful tool for predicting reaction outcomes. csmres.co.uknih.gov These models can identify patterns in reactivity and selectivity that may not be immediately obvious from first-principles calculations. nih.gov While still a developing area, these approaches hold significant promise for accelerating the discovery and optimization of new synthetic routes involving this compound. csmres.co.uknih.gov

Table 3: Computationally Predicted Reaction Selectivity (Example)

| Reaction Type | Possible Products | Calculated Activation Energy (Example) | Predicted Major Product |

| [3+2] Cycloaddition | Regioisomer A | 15 kcal/mol | Regioisomer B |

| Regioisomer B | 12 kcal/mol | ||

| Electrophilic Aromatic Substitution | Ortho-substituted | 20 kcal/mol | Para-substituted |

| Para-substituted | 18 kcal/mol |

Note: This table provides a hypothetical example of how computational chemistry can be used to predict reaction selectivity and does not represent actual calculated values for reactions of this compound.

Role of Dihydroisoquinoline Scaffolds in Medicinal Chemistry Research Excluding Prohibited Content

Dihydroisoquinoline Derivatives as Scaffolds for Investigational Bioactive Compounds

The dihydroisoquinoline core is a key building block for a diverse range of investigational bioactive compounds. nih.govrsc.orgmdpi.com Its rigid structure provides a reliable anchor for attaching various functional groups, allowing chemists to explore different regions of chemical space and target specific biological receptors or enzymes. rsc.orgnih.gov The synthetic accessibility of the scaffold allows for the creation of extensive libraries of derivatives for high-throughput screening. nih.gov

Numerous studies have highlighted the broad biological potential of derivatives built upon this framework. rsc.orgmdpi.com For instance, the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold, a close relative, is found in natural and synthetic compounds studied for activity against infectious pathogens and neurodegenerative disorders. rsc.orgrsc.org Specific examples include the design of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives as potential tubulin polymerization inhibitors for cancer research and the synthesis of benzothiazole-isoquinoline hybrids as potential treatments for neurodegenerative diseases. nih.govnih.gov The inherent versatility of the scaffold has led to its investigation in areas such as antimetastatic, analgesic, antiarrhythmic, and antihypertensive research. mdpi.com

Table 1: Investigational Bioactive Compounds Based on Dihydroisoquinoline Scaffolds

| Derivative Class | Investigated Biological Activity | Reference |

|---|---|---|

| 1,4-Disubstituted-3,4-dihydroisoquinolines | Tubulin Polymerization Inhibition (Anticancer) | nih.gov |

| Benzothiazole-isoquinoline Hybrids | Neurodegenerative Disease Therapy (MAO Inhibition) | nih.gov |

| 3,4-Dihydroisoquinoline-3-carboxylic Acids | Free-Radical Scavenging, Enzyme Inhibition | mdpi.com |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP Inhibition (Anticancer) | nih.gov |

| Tetrahydroisoquinoline (THIQ) Analogs | Antimicrobial, Anticancer, Antiviral | nih.gov |

Structure-Activity Relationship (SAR) Studies on Dihydroisoquinoline Analogues

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of dihydroisoquinoline-based compounds. rsc.orgrsc.org These studies systematically modify the scaffold's substituents to understand how chemical structure correlates with biological function, guiding the development of more potent and selective agents. nih.govnih.gov

Key findings from SAR studies on dihydroisoquinoline and tetrahydroisoquinoline analogues include:

Influence of Substituents: In a series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives tested for cytotoxic activity, it was found that electron-donating groups on the B ring were more favorable for activity. nih.gov For certain antitumor isoquinolin-1-ones, an O-(3-hydroxypropyl) substituent yielded the best activity, being 3-5 times more potent than the parent compound. nih.gov

Impact of Lipophilicity: For tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, a general trend was observed where improved potency correlated with higher lipophilicity. nih.gov

Importance of Linking Groups: The same study on tuberculosis inhibitors revealed that the nature of the linker connecting a side chain was crucial; –CH2– or –CONH– linkers were more effective than –CO– or –COCH2– linkers, suggesting that the precise positioning of a terminal aromatic ring is important for target binding. nih.gov

Stereochemistry: The spatial arrangement of atoms can be critical. For instance, in a study of renal vasodilators, the (S)-(-) enantiomer of a 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivative was found to be the most potent, with about 10 times the activity of dopamine (B1211576). nih.gov

Table 2: Key Findings from SAR Studies on Dihydroisoquinoline Analogues

| Compound Series | Key SAR Finding | Biological Target/Activity | Reference |

|---|---|---|---|

| Substituted isoquinolin-1-ones | O-(3-hydroxypropyl) substitution enhanced potency | Antitumor | nih.gov |

| Tetrahydroisoquinoline-based inhibitors | Higher lipophilicity improved potency | Mycobacterium tuberculosis | nih.gov |

| 1,4-Disubstituted-3,4-dihydroisoquinolines | Electron-donating substituents were favorable | Cytotoxicity (CEM leukemia cells) | nih.gov |

| Benzothiazole (B30560)–isoquinoline (B145761) derivatives | p-CH3 group on benzothiazole ring beneficial | MAO-B Inhibition | nih.gov |

Investigation of Specific Biological Activities (Conceptual, Non-Clinical)

The dihydroisoquinoline scaffold has been explored for applications beyond human medicine, including agriculture. In one study, a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized using the Castagnoli–Cushman reaction and screened for antioomycete activity. nih.gov The compounds were tested against the phytopathogen Pythium recalcitrans, an oomycete that can cause significant damage to crops. Several of the synthesized derivatives demonstrated notable inhibitory effects, highlighting a potential application for this chemical class in the development of new crop-protecting agents. nih.gov

Certain dihydroisoquinoline derivatives have been investigated for their vasodilatory properties. One newly synthesized compound, 2-Benzyl-5-hydroxy-6-methoxy-3, 4-dihydroisoquinolin-1-one (ZC2), was shown to relax rat mesenteric arteries that had been pre-contracted by various agents. nih.gov The mechanism of this vasodilation was found to be independent of the endothelium and appeared to involve the inhibition of both voltage-dependent and receptor-operated calcium channels, as well as the inhibition of intracellular calcium release. nih.gov

In a separate line of research, derivatives of the related 1,2,3,4-tetrahydroisoquinoline scaffold were identified as potent renal vasodilators. nih.gov Specifically, compounds like 7,8-Dihydroxy-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline were found to act as selective agonists for the peripheral dopamine D1 receptor, which could be beneficial for increasing renal blood flow. nih.gov

The fully saturated 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structural relative of dihydroisoquinoline, is a core component of many compounds investigated for antibacterial properties. nih.gov Studies have shown that derivatives of this scaffold can be effective against both Gram-positive and Gram-negative bacteria. rsc.orgresearchgate.net

For example, novel THIQ analogs incorporating lipid-like choline (B1196258) moieties were synthesized and evaluated for their antibacterial activity. rsc.org Within this series, certain compounds showed greater activity against Gram-positive bacteria, while others were more effective against Gram-negative species. rsc.org Other research has demonstrated that tetrandrine, a bisbenzylisoquinoline alkaloid, and its synthetic derivatives possess antibacterial properties, with notable activity against the Gram-positive bacterium Staphylococcus aureus. nih.govacs.org The mechanism of action for these derivatives may involve damage to the bacterial membrane and the generation of reactive oxygen species. nih.govacs.org

Dihydroisoquinoline derivatives have emerged as a promising scaffold for the design of enzyme inhibitors, with a significant focus on Poly(ADP-ribose) Polymerase (PARP). nih.govresearchgate.net PARP inhibitors are a class of targeted cancer therapies that exploit a vulnerability in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. nih.govyoutube.com By blocking PARP, the cell's ability to repair single-strand DNA breaks is compromised, leading to the accumulation of double-strand breaks during cell division and ultimately cell death—a concept known as synthetic lethality. nih.gov

A novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold was specifically designed to serve as the basis for new PARP inhibitors. nih.gov These compounds are designed to mimic the nicotinamide (B372718) moiety of NAD+, competing with it for the enzyme's binding site. nih.gov Research has also identified 3,4-dihydroisoquinolin-1(2H)-one-based molecules as inhibitors of PARP10, another member of the PARP family. researchgate.net The development of these inhibitors, such as Olaparib and Rucaparib, represents a significant advancement in precision medicine for treating certain types of ovarian, breast, and prostate cancers. youtube.comecancer.org

Development of Candidates for Central Nervous System (CNS) Research

The 3,4-dihydroisoquinoline (B110456) scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. This core structure is a key component of numerous alkaloids and has been extensively utilized as a foundational template for the design and synthesis of novel therapeutic agents targeting the central nervous system (CNS). The inherent structural features of the dihydroisoquinoline framework allow for diverse functionalization, enabling the modulation of pharmacological properties and the development of compounds with specific activities.

While direct and extensive research on the specific CNS activities of 3,4-Dihydro-1-methoxyisoquinoline is not widely documented in publicly available literature, its structural relationship to a class of compounds with significant CNS-related biological activities positions it as a molecule of interest. The broader family of dihydroisoquinoline derivatives has been the subject of considerable investigation, yielding candidates for a variety of CNS disorders.

Research into the dihydroisoquinoline scaffold has led to the development of compounds with potential applications in several areas of CNS research. For instance, various derivatives have been synthesized and evaluated for their anticonvulsant, antidepressant, and neuroprotective properties. The versatility of the dihydroisoquinoline core allows for the introduction of different substituents at various positions, which can significantly influence their interaction with biological targets within the CNS.

One area of focus has been the development of dihydroisoquinoline derivatives as inhibitors of enzymes such as monoamine oxidase (MAO) and cholinesterases (ChE), which are key targets in the treatment of neurodegenerative diseases and depression. For example, studies have shown that certain (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamides exhibit inhibitory activity against MAO-B and butyrylcholinesterase (BuChE). google.com These findings highlight the potential of the dihydroisoquinoline scaffold as a platform for creating multi-target-directed ligands for complex neurological disorders.

Furthermore, the synthesis of novel 3,4-dihydroisoquinoline derivatives containing heterocyclic moieties has yielded compounds with significant anticonvulsant activity in preclinical models. chemicalbook.com These studies underscore the chemical tractability of the dihydroisoquinoline skeleton and its utility in the generation of new chemical entities with potential therapeutic value for epilepsy and other seizure-related conditions.

The significance of the dihydroisoquinoline scaffold is also evident in its use as a building block for more complex molecular architectures with CNS activity. The chemical properties of compounds like This compound make them valuable intermediates in synthetic pathways aimed at producing a diverse range of heterocyclic compounds. The methoxy (B1213986) group at the 1-position, for instance, can influence the electronic properties of the imine functionality and serve as a handle for further chemical modifications.

Future Research Directions and Outlook in Dihydroisoquinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies for the Scaffold

The development of environmentally benign and efficient methods for constructing the 3,4-dihydroisoquinoline (B110456) core is a primary focus of contemporary organic synthesis. Future research will likely prioritize the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste.

Key areas of development include:

Flow Chemistry: Continuous-flow processes offer significant advantages in terms of safety, scalability, and process optimization. polimi.it The application of flow chemistry to the synthesis of 3,4-dihydro-1-methoxyisoquinoline and its derivatives can lead to higher yields, reduced reaction times, and minimized solvent usage. polimi.it

Photocatalysis and Electrosynthesis: Light- and electricity-driven reactions are emerging as powerful tools in green chemistry. Research into photocatalytic and electrochemical methods for key bond-forming steps, such as C-H activation or cyclization, could provide sustainable alternatives to traditional reagent-based transformations.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of dihydroisoquinolines offers the potential for high selectivity under mild conditions. rsc.org Future work may focus on engineering enzymes for specific transformations related to the synthesis of this compound derivatives.

Novel Catalytic Systems: The design of novel, reusable catalysts, such as magnetic nanocomposites, can simplify product purification and reduce catalyst waste. jsynthchem.com Exploring new catalytic systems based on earth-abundant metals is another promising avenue for sustainable synthesis. jsynthchem.com

Exploration of Undiscovered Reactivity and Transformative Chemistry

While the fundamental reactivity of this compound is relatively well-understood, there remains significant potential for discovering novel transformations. The imine-ether functionality of this compound provides a unique platform for exploring new chemical reactions.

Future research in this area may focus on:

C-H Functionalization: Direct functionalization of the C-H bonds of the dihydroisoquinoline core would provide a highly efficient way to introduce molecular complexity. Research into regioselective C-H activation at various positions of the ring system could open up new avenues for derivatization.

Ring-Opening and Rearrangement Reactions: Exploring conditions that promote novel ring-opening or rearrangement reactions of the dihydroisoquinoline scaffold could lead to the synthesis of entirely new heterocyclic systems. For example, the Schmidt rearrangement has been used to synthesize 3,4-dihydro-1(2H)-isoquinolinones from indanone precursors. researchgate.net

Domino and Multicomponent Reactions: Designing one-pot reactions that form multiple bonds in a single operation is a key goal of modern synthetic chemistry. researchgate.net Developing new domino or multicomponent reactions involving this compound would significantly enhance synthetic efficiency. researchgate.net

Advancements in Stereoselective and Asymmetric Catalysis for Dihydroisoquinoline Synthesis

The biological activity of many isoquinoline (B145761) alkaloids is highly dependent on their stereochemistry. Therefore, the development of methods for the stereoselective and asymmetric synthesis of dihydroisoquinolines is of paramount importance.

Key areas for future advancement include:

Asymmetric Hydrogenation: The asymmetric hydrogenation of the C=N bond of dihydroisoquinolines is a direct and atom-economical method for producing chiral tetrahydroisoquinolines. mdpi.com Future research will likely focus on the development of new chiral catalysts, including those based on iridium and ruthenium, to achieve higher enantioselectivity for a broader range of substrates. mdpi.com

Organocatalysis: Chiral organocatalysts offer a metal-free alternative for asymmetric synthesis. The development of new organocatalytic methods, such as asymmetric 1,3-dipolar cycloadditions, for the synthesis of chiral dihydroisoquinoline derivatives is a promising area of research. mdpi.com

Directed Catalysis: The introduction of a directing group to the dihydroisoquinoline substrate can enhance the stereoselectivity of catalytic reactions. mdpi.com Further exploration of this strategy could lead to highly selective methods for the synthesis of complex, polysubstituted tetrahydroisoquinolines. mdpi.com

Integration of Advanced Computational Design with Synthetic Efforts

Computational chemistry has become an indispensable tool in modern drug discovery and synthetic chemistry. The integration of computational design with synthetic efforts can accelerate the discovery of new reactions and the development of novel compounds.

Future applications in the context of this compound chemistry include:

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms and predict the stereoselectivity of catalytic reactions. rsc.org This information can guide the design of new catalysts and reaction conditions.

Virtual Screening and Lead Optimization: Computational methods can be used to screen virtual libraries of dihydroisoquinoline derivatives for potential biological activity. This can help to prioritize synthetic targets and accelerate the lead generation process.

De Novo Design: Advanced computational algorithms can be used to design novel dihydroisoquinoline-based molecules with desired properties. This approach can lead to the discovery of compounds with novel biological activities.

Exploration of Chemical Biology Applications and Lead Compound Generation

The dihydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in many biologically active compounds. rsc.org this compound and its derivatives are valuable starting points for the generation of new lead compounds for drug discovery.

Future research in this area will likely focus on:

Synthesis of Compound Libraries: The development of efficient and versatile synthetic methods will enable the creation of large and diverse libraries of dihydroisoquinoline derivatives for high-throughput screening against various biological targets.

Identification of Novel Biological Targets: Screening of dihydroisoquinoline libraries against a wide range of biological assays could lead to the identification of novel protein targets and new therapeutic opportunities.

Development of Chemical Probes: Dihydroisoquinoline-based molecules can be functionalized with reporter groups to create chemical probes for studying biological processes. These probes can be used to visualize the localization and dynamics of their target proteins within cells.

Lead Optimization for Specific Diseases: Once a promising lead compound is identified, medicinal chemistry efforts will focus on optimizing its potency, selectivity, and pharmacokinetic properties to develop a clinical candidate. For example, derivatives of related heterocyclic systems have been pursued as Janus kinase 1 (JAK1) selective inhibitors. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3,4-Dihydro-1-methoxyisoquinoline derivatives?

- Methodological Answer : A common approach involves using sulfuryl dichloride and triethylamine in diethyl ether/chloroform mixtures under controlled temperatures (0–5°C). These conditions minimize side reactions and improve yields of sulfonamide derivatives. For example, sulfonyl chloride intermediates can be generated in situ and reacted with amines to form target compounds .

- Key Data :

| Reagents | Solvent | Temperature | Yield Range |

|---|---|---|---|

| SO₂Cl₂, Et₃N | Et₂O/CHCl₃ | 0–5°C | 60–75% |

Q. How can researchers characterize the purity of this compound derivatives?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to verify structural integrity. For salts (e.g., hydrochlorides), elemental analysis (C, H, N, Cl) ensures stoichiometric consistency. PubChem-derived InChI keys (e.g.,

RCBQGORSOSQECB-UHFFFAOYSA-N) provide cross-referencing for validation .

Q. What safety precautions are critical when handling this compound compounds?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Exposure Control : Implement hand-wash stations and eye-flush systems near work areas.

- Hazard Mitigation : Compounds may exhibit acute toxicity (Category 4 for oral/dermal/inhalation). Avoid dust generation and ensure proper ventilation .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy groups) influence the biological activity of 3,4-Dihydroisoquinoline derivatives?

- Methodological Answer :

- Case Study : 7-Methoxy substitution in tetrahydroisoquinoline analogs shows enhanced binding to serotonin receptors compared to 6-methoxy derivatives. Use comparative SAR studies with radioligand assays (e.g., [³H]-5-HT binding) to quantify affinity shifts.

- Data Contradiction : Inconsistent activity reports may arise from stereochemical variations. Resolve by chiral HPLC separation and testing individual enantiomers .

Q. What strategies resolve contradictions in reported synthetic yields for 3,4-Dihydroisoquinoline derivatives?

- Methodological Answer :

- Troubleshooting : Low yields (<50%) often stem from incomplete ring closure. Optimize using microwave-assisted synthesis (80°C, 30 min) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Validation : Cross-check with alternative routes (e.g., Pictet-Spengler reactions) and characterize intermediates via LC-MS to identify bottlenecks .

Q. How can computational models predict the metabolic stability of this compound derivatives?

- Methodological Answer :

- In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism and plasma protein binding.

- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor). For example, logP values >3 correlate with prolonged half-lives but may reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.